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Introduction
Nystatin, a polyene macrolide antibiotic, is a well-established antifungal agent.[1][2] Beyond its

clinical applications, nystatin has emerged as a powerful and versatile tool in membrane

biology research. Its ability to selectively bind to sterols, particularly ergosterol in fungal

membranes and cholesterol in mammalian membranes, allows for the targeted manipulation of

membrane properties.[1][2][3] This unique characteristic makes nystatin an invaluable reagent

for studying the structure and function of lipid rafts, investigating endocytic pathways, and

modulating cellular signaling events. These notes provide detailed protocols and applications of

nystatin for researchers in cell biology, biochemistry, and drug development.

Mechanism of Action
Nystatin's primary mechanism of action involves binding to sterols within the cell membrane. In

fungal cells, it has a high affinity for ergosterol, while in mammalian cells, it interacts with

cholesterol. This binding leads to the formation of pores or channels in the membrane,

increasing its permeability to ions and small molecules.[1][2][3] This disruption of the

membrane's integrity ultimately leads to cell death in fungi. In a research context, sublethal

concentrations of nystatin are used to sequester cholesterol and disrupt the organization of

cholesterol-rich microdomains known as lipid rafts, without causing cell lysis.[4] This

sequestration alters membrane fluidity and can impact the function of membrane-associated

proteins.
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Applications in Membrane Biology Research
Disruption of Lipid Rafts
Lipid rafts are dynamic microdomains within the plasma membrane enriched in cholesterol,

sphingolipids, and specific proteins. They serve as platforms for signal transduction and protein

trafficking. Nystatin's ability to sequester cholesterol makes it an excellent tool for disrupting

these microdomains to study their function.

Quantitative Data for Lipid Raft Disruption:

Cell Line
Nystatin
Concentration

Incubation Time Observed Effect

N27 (neuronal cells) 30-75 µM 18 hours (overnight)

Decreased caveolin-1

expression, loss of

membrane androgen

receptor (mAR) from

rafts.[4]

RAW264.7

(macrophages)
25 µg/mL 30 minutes

Inhibition of fucoidan-

activated

phosphorylation of

p38 kinase and JNK.

Endothelial Cells (SK-

Hep1)
10-50 µg/mL 30 minutes

Enhanced cationic

liposome-mediated

nucleic acid delivery

by switching

internalization to

clathrin-mediated

endocytosis and

macropinocytosis.[5]

Human T cells Not specified Not specified

Used to study the role

of lipid rafts in

immunological

synapse formation.[6]
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Experimental Protocol: Disruption of Lipid Rafts and Analysis by Sucrose Density Gradient

Ultracentrifugation

This protocol describes the isolation of detergent-resistant membranes (DRMs), which are

considered a biochemical correlate of lipid rafts, following nystatin treatment.

Materials:

Cells of interest

Nystatin stock solution (e.g., 25 mg/mL in DMSO)[4]

Phosphate-buffered saline (PBS), ice-cold

Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5

mM EDTA)

Sucrose solutions (e.g., 80%, 35%, and 5% w/v in TNE buffer)[7]

Dounce homogenizer

Ultracentrifuge and tubes

Protein assay reagents (e.g., BCA or Bradford)

SDS-PAGE and Western blotting reagents

Procedure:

Cell Treatment: Culture cells to the desired confluency. Treat the cells with the appropriate

concentration and duration of nystatin (refer to the table above or optimize for your cell line).

A vehicle-treated control (e.g., DMSO) should be run in parallel.

Cell Lysis:

Wash cells twice with ice-cold PBS.

Scrape cells into 1 mL of ice-cold lysis buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 17 Tech Support

https://www.benchchem.com/product/b10754188?utm_src=pdf-body
https://www.benchchem.com/product/b10754188?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8926069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9466954/
https://www.benchchem.com/product/b10754188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10754188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate on ice for 30 minutes.

Homogenize the lysate with 10-20 strokes in a pre-chilled Dounce homogenizer.[7]

Sucrose Gradient Preparation:

In a 12-mL ultracentrifuge tube, carefully layer the sucrose solutions. Start by adding 3 mL

of the cell lysate (adjusted to ~40% sucrose) to the bottom of the tube.

Carefully overlay with 4.5 mL of 35% sucrose solution.[7]

Finally, overlay with 4.5 mL of 5% sucrose solution.[7]

Ultracentrifugation: Centrifuge the gradient at 180,000 x g for 16-18 hours at 4°C.[7]

Fraction Collection: Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts

will be located at the interface of the 5% and 35% sucrose layers, appearing as a light-

scattering band.[8]

Analysis:

Determine the protein concentration of each fraction.

Analyze the fractions by SDS-PAGE and Western blotting for lipid raft markers (e.g.,

caveolin-1, flotillin) and non-raft markers (e.g., transferrin receptor) to confirm successful

isolation.

Visualization of Experimental Workflow:
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Caption: Workflow for Lipid Raft Isolation using Nystatin.
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Investigating Endocytosis
Nystatin is a widely used inhibitor of caveolae/lipid raft-dependent endocytosis. By disrupting

these domains, researchers can elucidate the role of this specific endocytic pathway in the

internalization of various molecules, such as viruses, toxins, and nanoparticles.

Experimental Protocol: Inhibition of Endocytosis Assay

This protocol uses a fluorescently labeled ligand that is known or suspected to enter the cell via

caveolae-dependent endocytosis.

Materials:

Cells cultured on glass coverslips or in imaging dishes

Nystatin stock solution

Fluorescently labeled ligand (e.g., FITC-Cholera Toxin B subunit for GM1, a lipid raft

component)[6][9]

Cell culture medium

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Mounting medium with DAPI

Fluorescence microscope

Procedure:

Cell Seeding: Seed cells on coverslips or imaging dishes and allow them to adhere and grow

to the desired confluency.

Nystatin Pre-treatment: Pre-incubate the cells with nystatin at a concentration known to

disrupt lipid rafts in the specific cell type (e.g., 25-50 µg/mL) for 30-60 minutes at 37°C. A

control group without nystatin treatment should be included.
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Ligand Incubation: Add the fluorescently labeled ligand to the cell culture medium and

incubate for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C to allow for

internalization.

Washing: Wash the cells three times with ice-cold PBS to remove unbound ligand.

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

Staining and Mounting: Wash the cells with PBS and mount the coverslips onto microscope

slides using mounting medium containing DAPI to stain the nuclei.

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the

intracellular fluorescence intensity to determine the effect of nystatin on ligand uptake. A

significant reduction in intracellular fluorescence in nystatin-treated cells compared to the

control indicates the involvement of caveolae/lipid raft-dependent endocytosis.

Visualization of Logical Relationship:

Nystatin Treatment

Cholesterol Sequestration

Lipid Raft Disruption
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Click to download full resolution via product page

Caption: Nystatin's effect on endocytosis.

Membrane Permeabilization and Cytotoxicity Assays
At higher concentrations or with prolonged exposure, nystatin's pore-forming activity can be

utilized to permeabilize cell membranes. This property is useful for introducing impermeant

molecules into the cytoplasm or for assessing cell viability.

Quantitative Data for Membrane Permeabilization:

Cell Type
Nystatin
Concentration

Incubation
Time

Assay
Observed
Effect

Erythrocytes 15 µg/mL 48 hours

Annexin V

binding, Fluo-3

fluorescence

Increased

intracellular

Ca2+,

phosphatidylseri

ne exposure.[10]

Various Cell

Lines
Varies 2-24 hours

Lactate

Dehydrogenase

(LDH) Assay

Release of LDH

indicates loss of

membrane

integrity.[11]

Various Cell

Lines
Varies Varies

Propidium Iodide

(PI) Uptake

Assay

PI enters and

stains the

nucleus of

membrane-

compromised

cells.[12]

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the activity of LDH released from damaged cells into the

culture supernatant.

Materials:
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Cells cultured in a 96-well plate

Nystatin stock solution

Commercially available LDH cytotoxicity assay kit

Microplate reader

Procedure:

Cell Seeding and Treatment:

Seed cells in a 96-well plate at a density of 5 x 10^4 to 2.5 x 10^5 cells/mL in 100 µL of

culture medium.[11]

Incubate for at least 16 hours.

Treat cells with various concentrations of nystatin for the desired time (e.g., 2-24 hours).

[11]

Include wells for:

Untreated cells (spontaneous LDH release)

Cells treated with lysis buffer provided in the kit (maximum LDH release)

Medium only (background)

Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to

pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the

supernatant according to the manufacturer's instructions.

Incubation: Incubate the plate at room temperature, protected from light, for the time

specified in the kit protocol (usually 10-30 minutes).
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Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm)

using a microplate reader.[13]

Calculation of Cytotoxicity:

Subtract the background absorbance from all readings.

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity =

[(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release -

Spontaneous LDH Release)] * 100

Perforated Patch-Clamp Electrophysiology
The perforated patch-clamp technique allows for electrical access to the cell interior without

dialyzing intracellular components, which is a common issue with conventional whole-cell

patch-clamp. Nystatin forms small pores in the membrane patch under the pipette tip that are

permeable to monovalent ions but not larger molecules, thus preserving the intracellular

signaling environment.

Experimental Protocol: Nystatin Perforated Patch-Clamp

Materials:

Patch-clamp rig with amplifier and data acquisition system

Borosilicate glass capillaries for patch pipettes

Nystatin stock solution (25 mg/mL in DMSO, freshly prepared)[4][14]

Pipette solution (intracellular solution)

Extracellular solution

Procedure:

Nystatin-containing Pipette Solution Preparation:
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Just before the experiment, add nystatin stock solution to the pipette solution to a final

concentration of 100-200 µg/mL.[14][15] Vortex thoroughly.

Keep the solution on ice and protected from light.

Pipette Filling:

Fill the tip of the patch pipette with nystatin-free pipette solution to a height of about 400

µm.[14] This is crucial for obtaining a high-resistance seal.

Backfill the pipette with the nystatin-containing solution.

Seal Formation: Approach the cell and form a gigaohm seal (>1 GΩ) as quickly as possible

(within ~10 minutes of backfilling).[14]

Perforation: Monitor the formation of the perforated patch by applying small voltage steps

and observing the capacitive currents. Perforation is indicated by a gradual decrease in the

access resistance and an increase in the capacitive transients over 10-30 minutes.[14]

Recording: Once a stable, low access resistance is achieved, proceed with the

electrophysiological recordings.

Visualization of Workflow:
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Caption: Nystatin Perforated Patch-Clamp Workflow.

Impact on Signal Transduction Pathways
By disrupting lipid rafts, nystatin can modulate the activity of various signaling pathways that

are initiated at the plasma membrane.

PI3K-Akt Pathway
The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is crucial for cell survival, growth,

and proliferation. The localization of key signaling components, including receptor tyrosine

kinases and Akt itself, to lipid rafts is often required for efficient pathway activation. Nystatin-

mediated disruption of these rafts can therefore impact PI3K-Akt signaling.
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Caption: Nystatin-mediated inhibition of PI3K-Akt signaling.
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JNK Pathway
The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway

involved in apoptosis, inflammation, and cellular stress responses. Membrane stress induced

by agents like nystatin can lead to the activation of the JNK pathway. This can occur through

the translocation of signaling molecules to lipid rafts.[16]
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Caption: Nystatin-induced activation of the JNK pathway.
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Conclusion
Nystatin is a multifaceted tool for probing the intricacies of the plasma membrane. Its ability to

specifically interact with cholesterol allows for the targeted disruption of lipid rafts, providing a

means to investigate their role in a myriad of cellular processes, from signal transduction to

endocytosis. The detailed protocols and application notes provided here serve as a guide for

researchers to effectively utilize nystatin in their experimental designs, ultimately contributing

to a deeper understanding of membrane biology. As with any experimental tool, careful

optimization of concentrations and incubation times for specific cell types and applications is

crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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